Product packaging for Hydrocotarnine hydrochloride(Cat. No.:CAS No. 5985-55-7)

Hydrocotarnine hydrochloride

Cat. No.: B041909
CAS No.: 5985-55-7
M. Wt: 257.71 g/mol
InChI Key: RIRUUBOQEZYITM-UHFFFAOYSA-N
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Description

Hydrocotarnine hydrochloride is a semi-synthetic derivative of the natural alkaloid narcotine (noscapine), specifically the hydrochlorinated salt of hydrocotarnine. This compound is of significant interest in pharmacological and neuroscience research, primarily due to its relationship to the papaverine family of alkaloids and its unique metabolic profile. As a minor metabolite of noscapine, it serves as a critical reference standard in forensic and metabolic studies for identifying and quantifying drug exposure. Its primary research value lies in its role as a chemical precursor and an analytical tool for investigating the structure-activity relationships of tetrahydroisoquinoline alkaloids. Researchers utilize this compound to study its potential weak antispasmodic and antitussive effects, providing a comparative model to understand the mechanisms of its parent compound and related substances. The hydrochloride salt form ensures enhanced stability and solubility for in vitro applications. This product is intended solely for laboratory research purposes to advance scientific knowledge in alkaloid chemistry and neuropharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO3 B041909 Hydrocotarnine hydrochloride CAS No. 5985-55-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRUUBOQEZYITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208574
Record name Hydrocotarnine hydrochloride anhydrous
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5985-55-7
Record name 1,3-Dioxolo[4,5-g]isoquinoline, 5,6,7,8-tetrahydro-4-methoxy-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5985-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocotarnine hydrochloride anhydrous
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocotarnine hydrochloride anhydrous
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROCOTARNINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL050231LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to Hydrocotarnine (B1197335) Hydrochloride

The most prevalent and historically significant method for preparing hydrocotarnine is not a total synthesis from basic starting materials, but rather a semi-synthetic route originating from the natural alkaloid narcotine. Narcotine, upon oxidative degradation, yields cotarnine (B190853), which is then readily reduced to hydrocotarnine. google.comsigmaaldrich.com

While a specific, multi-step total synthesis of hydrocotarnine from simple, non-alkaloid precursors is not extensively documented in the literature, the core structure, a 1,2,3,4-tetrahydroisoquinoline, is a common target in organic synthesis. Plausible total synthesis strategies would likely involve established methods for constructing the tetrahydroisoquinoline skeleton. One such powerful method is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For hydrocotarnine, a hypothetical retrosynthetic analysis would disconnect the molecule into a substituted phenethylamine (B48288) derivative and a source for the N-methyl and C1-carbon, such as acetaldehyde. The required starting β-phenethylamine would be 2-methoxy-4,5-(methylenedioxy)phenethylamine.

Preparation of Hydrocotarnine Derivatives

The hydrocotarnine scaffold allows for various chemical modifications to produce a range of derivatives with tailored properties.

Quaternary Ammonium (B1175870) Derivatives Synthesis

The tertiary amine present in the hydrocotarnine structure is susceptible to quaternization, forming quaternary ammonium salts. This transformation is typically achieved through the Menschutkin reaction, which involves the nucleophilic attack of the tertiary amine on an alkyl halide. taylorandfrancis.commdpi.com

For instance, reacting hydrocotarnine with an alkyl halide, such as methyl iodide, would yield the corresponding methiodide salt. cdnsciencepub.com This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's polarity and chemical properties. While specific synthetic protocols for a wide range of hydrocotarnine quaternary ammonium salts are not abundant, the general principle of the Menschutkin reaction is broadly applicable. taylorandfrancis.commdpi.commdpi.com A patent has also described the potential use of hydrocotarnine as a starting amine for the synthesis of N-aminotetrahydroisoquinolinium salts. google.com

Table 1: General Reaction for Hydrocotarnine Quaternization

Reactant 1Reactant 2ProductReaction Type
HydrocotarnineAlkyl Halide (e.g., CH₃I)Hydrocotarnine Quaternary Ammonium HalideMenschutkin Reaction

Amino Acid Conjugation Strategies

Recent research has focused on conjugating amino acids to the hydrocotarnine framework, often as part of a strategy to create derivatives of related alkaloids like noscapine (B1679977). google.comsigmaaldrich.com A common synthetic route involves hydrocotarnine as a key intermediate. google.comsigmaaldrich.com

The process begins with the N-demethylation of hydrocotarnine. This is achieved using reagents like hydrogen peroxide and ferrous sulfate (B86663) to yield the secondary amine, N-nor-hydrocotarnine. google.comsigmaaldrich.com This demethylated intermediate is then coupled with an N-protected amino acid. The coupling is facilitated by a peptide coupling agent, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). google.comsigmaaldrich.com The final step involves the removal of the amino acid's protecting group (e.g., a tert-butyloxycarbonyl or Boc group) under acidic conditions, such as with HCl in isopropanol, to yield the final amino acid-conjugated hydrocotarnine derivative. google.comsigmaaldrich.com

Table 2: Synthesis of Cotarnine-Tryptophan Conjugate via Hydrocotarnine Intermediate

StepStarting MaterialReagents and ConditionsIntermediate/ProductReference
1CotarnineTrifluoroacetic acid (TFA), then Sodium borohydride (B1222165) (NaBH₄)Hydrocotarnine google.comsigmaaldrich.com
2HydrocotarnineHydrogen peroxide (H₂O₂), Ferrous sulfate (FeSO₄·7H₂O)N-nor-hydrocotarnine google.comsigmaaldrich.com
3N-nor-hydrocotarnineN-Boc-tryptophan, TBTU, Dichloromethane (DCM)Boc-protected tryptophan conjugate google.comsigmaaldrich.com
4Boc-protected conjugateHCl/isopropyl alcoholCotarnine-tryptophan conjugate google.comsigmaaldrich.com

Other Functional Group Modifications

Besides quaternization and amino acid conjugation, other functional groups on the hydrocotarnine molecule can be modified. A notable transformation is the selective cleavage of the aromatic methoxy (B1213986) group (O-demethylation). cdnsciencepub.com This reaction can be performed by heating hydrocotarnine with trimethylsilyl (B98337) iodide (Me₃SiI) in o-dichlorobenzene in the presence of a strong, non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO). cdnsciencepub.com This process selectively removes the methyl group from the C8-methoxy substituent, yielding the corresponding phenol, known as hydrocotarnoline. cdnsciencepub.com This selective cleavage is significant as it occurs in the presence of the methylenedioxy group, which remains intact. cdnsciencepub.com

Chemical Reduction and Cleavage Reactions

Hydrocotarnine is itself a product of reduction and can undergo further cleavage reactions.

Reduction of Cotarnine to Hydrocotarnine

The preparation of hydrocotarnine is most commonly achieved through the chemical reduction of cotarnine. mdpi.com Cotarnine, which is obtained from the oxidative cleavage of narcotine, possesses an iminium-like character in its salt form that is readily reduced. google.com A standard and efficient method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol. google.comsigmaaldrich.comcdnsciencepub.com This reaction converts the C=N⁺ double bond (in the cotarnine cation) to a C-N single bond, forming the stable tetrahydroisoquinoline ring system of hydrocotarnine.

Table 3: Common Reduction of Cotarnine to Hydrocotarnine

Starting MaterialReducing AgentSolventProductReference
CotarnineSodium borohydride (NaBH₄)MethanolHydrocotarnine google.comcdnsciencepub.com

Dissociation Products from Noscapine Reductionnih.gov

The reductive cleavage of the alkaloid noscapine represents a significant synthetic route to hydrocotarnine. When noscapine is subjected to reduction using zinc and hydrochloric acid (Zn/HCl), the molecule undergoes dissociation. wikipedia.orgresearchgate.netwikidoc.org This process breaks the C1-C3' bond that links the phthalide (B148349) and isoquinoline (B145761) moieties of the parent molecule. wikipedia.org The saturation and subsequent cleavage of this bond result in the formation of two primary dissociation products: hydrocotarnine and meconine. wikipedia.orgresearchgate.netwikidoc.org

This chemical transformation is a key method for obtaining hydrocotarnine from a readily available natural precursor. The reaction specifically yields hydrocotarnine, also referred to as 2-hydroxycotarnine, and meconine, which is chemically known as 6,7-dimethoxyisobenzofuran-1(3H)-one. wikipedia.orgresearchgate.net The metabolic breakdown of noscapine in biological systems also yields hydrocotarnine, cotarnine, and meconine. pnas.orgcsic.es

Table 1: Dissociation Products from the Reduction of Noscapine with Zn/HCl

Precursor Reagents Dissociation Products Chemical Name of Products
Noscapine Zinc/HCl Hydrocotarnine 4-methoxy-6-methyl-5,6,7,8-tetrahydro- Current time information in Bangalore, IN.acs.orgdioxolo[4,5-g]isoquinoline
Meconine 6,7-dimethoxyisobenzofuran-1(3H)-one

Mechanistic Investigations of Synthetic Pathways

The mechanism underlying the synthesis of hydrocotarnine via the reduction of noscapine has been a subject of chemical investigation. The primary pathway discussed involves the reduction of noscapine with zinc in the presence of hydrochloric acid. The proposed mechanism for this reaction begins with the saturation of the C1-C3' bond, which connects the two chiral carbon centers of the noscapine molecule. wikipedia.orgwikidoc.org This saturation destabilizes the linkage between the isoquinoline and phthalide portions of the molecule, leading to its dissociation into hydrocotarnine and meconine. wikipedia.orgwikidoc.org

A more detailed mechanistic proposal suggests that the process is initiated by the protonation of the hemiaminal oxygen atom within the noscapine structure. Following this protonation, a hydride transfer from the Zn/HCl reagent system to the now electrophilic carbonyl carbon is thought to occur. This sequence of events facilitates the cleavage of the critical C-C bond, yielding the final products.

Another synthetic approach to hydrocotarnine starts from cotarnine, which itself can be an oxidative degradation product of noscapine. nih.govacs.org This method involves the dehydration of cotarnine using trifluoroacetic acid (TFA), which is then followed by a reduction step utilizing sodium borohydride (NaBH₄) to produce hydrocotarnine. nih.govacs.org

Structural Characterization and Spectroscopic Analysis

Elucidation of Hydrocotarnine (B1197335) Hydrochloride Stereochemistry

Hydrocotarnine is a chiral molecule, meaning it can exist in different spatial arrangements known as stereoisomers. numberanalytics.com The study of its stereochemistry is crucial for understanding its chemical and biological properties. The synthesis of isoquinoline (B145761) alkaloids, including hydrocotarnine, often involves stereoselective methods to control the three-dimensional structure. acs.orgacs.org Techniques such as the Bischler-Napieralski cyclization followed by a reduction step are fundamental in creating the chiral center at the C-1 position of the isoquinoline core. acs.org The stereochemical outcome of such syntheses is critical and has been a significant area of research in organic chemistry. acs.org The absolute configuration of related isoquinoline alkaloids has been determined through various methods, including chemical correlations and advanced crystallographic techniques, which provide unambiguous proof of the spatial arrangement of atoms. iucr.orgresearchgate.net

Application of Advanced Spectroscopic Techniques

A suite of advanced spectroscopic methods has been instrumental in confirming the structural integrity of hydrocotarnine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like hydrocotarnine. Both ¹H NMR and ¹³C NMR provide detailed insights into the molecular framework.

¹H NMR spectra offer information on the chemical environment of protons. For instance, in derivatives of hydrocotarnine, the protons of the methylenedioxy group and the methoxy (B1213986) group give rise to characteristic signals. acs.org The protons on the tetrahydroisoquinoline ring system exhibit specific chemical shifts and coupling patterns that help in assigning their relative positions. hmdb.cacontaminantdb.ca

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. spectrabase.com The chemical shifts of the carbon atoms in the aromatic ring, the methylenedioxy group, the methoxy group, and the aliphatic carbons of the heterocyclic ring are all assigned to build a complete picture of the molecule's connectivity. hmdb.caspectrabase.com Two-dimensional NMR techniques are also employed to establish correlations between protons and carbons, further solidifying the structural assignment. nihs.go.jpscribd.com

Table 1: Predicted ¹H and ¹³C NMR Data for Hydrocotarnine

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C1 3.55 50.1
C3 2.75 52.8
C4 2.65 29.2
C4a - 128.5
C5 6.55 108.2
C8 - 145.8
C8a - 110.1
O-CH₂-O 5.92 100.9
OCH₃ 3.85 56.1
N-CH₃ 2.50 43.5

Data sourced from publicly available databases and may vary based on experimental conditions. hmdb.ca

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. pmda.go.jp For isoquinoline alkaloids like hydrocotarnine, techniques such as electrospray ionization (ESI) are commonly used. nih.govresearchgate.net In positive ionization mode, hydrocotarnine typically forms a protonated molecular ion [M+H]⁺. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. acs.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion, providing further structural information. researchgate.netscielo.br Common fragmentation pathways for tetrahydroprotoberberine alkaloids, a class related to hydrocotarnine, include a retro-Diels-Alder (RDA) reaction, which results in characteristic fragment ions. scielo.br

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. mhlw.go.jpscribd.com For instance, characteristic peaks for C-H, C-O, and C-N bonds, as well as those for the aromatic ring and the methylenedioxy group, can be observed. The Japanese Pharmacopoeia provides reference spectra for the identification of this compound hydrate (B1144303), which includes comparing the IR spectrum of a sample to a reference standard. pmda.go.jp

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption maxima in the UV region, which are indicative of the substituted aromatic system. pmda.go.jp According to the Japanese Pharmacopoeia, the absorption spectrum of a solution of this compound hydrate is a key identification test. pmda.go.jp

Table 2: Spectroscopic and Physical Properties of Hydrocotarnine

Property Value Technique
Molecular Formula C₁₂H₁₅NO₃ Mass Spectrometry
Monoisotopic Mass 221.1052 u Mass Spectrometry
UV max Similar intensities at the same wavelengths as reference UV-Vis Spectroscopy
IR Spectrum Similar intensities at the same wave numbers as reference IR Spectroscopy

Data sourced from the Japanese Pharmacopoeia and public chemical databases. pmda.go.jpnih.gov

Crystallographic Analysis and Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. studylib.netscribd.com While specific crystallographic data for this compound is not widely detailed in the primary literature, the analysis of related isoquinoline alkaloids has demonstrated the power of this method in confirming their complex stereochemical features. iucr.orgresearchgate.net The crystal structure reveals not only the intramolecular details but also the intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound. researchgate.net The Japanese Pharmacopoeia lists "this compound Hydrate" among its official monographs, indicating that its quality and identity are defined by standardized tests, which often rely on data derived from well-characterized crystalline material. pmda.go.jpdrugfuture.comnihs.go.jpmhlw.go.jpnihs.go.jppref.ehime.jpscribd.commhlw.go.jp

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation with certain approximations. ornl.gov These methods provide a detailed picture of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties. ornl.govnih.gov

For hydrocotarnine (B1197335), determining its electronic structure involves calculating the distribution of electron density and the energies and shapes of its molecular orbitals. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Reactivity descriptors, such as chemical potential, hardness, and the Fukui function, can be calculated to predict how and where hydrocotarnine might react. nih.govmdpi.comfrontiersin.org The Fukui function, for instance, identifies the most electrophilic and nucleophilic sites within the molecule, offering predictions about its interaction with other chemical species. nih.govmdpi.com While specific, in-depth quantum chemical studies on hydrocotarnine hydrochloride are not extensively published, the foundational principles of DFT offer a clear path for future investigations into its reaction mechanisms and chemical behavior. mdpi.comfrontiersin.org

Table 1: Computed Molecular Properties of Hydrocotarnine This table presents computationally derived properties that are foundational for quantum chemical analysis.

PropertyValueSource
Molecular Formula C12H15NO3PubChem
Molecular Weight 221.25 g/mol PubChem
Topological Polar Surface Area 30.9 ŲPubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 4PubChem
XLogP3-AA (Lipophilicity) 1.6PubChem
Rotatable Bond Count 0PubChem

Note: Data sourced from the PubChem database, which aggregates computationally generated data.

Molecular Dynamics Simulations of Conformational Landscapes

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to model its physical movements and conformational changes over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a dynamic picture of molecular behavior, which is crucial for understanding how a molecule like this compound behaves in a solution or interacts with a biological target. nih.govmdpi.com

An MD simulation can explore the conformational landscape of hydrocotarnine, revealing its preferred three-dimensional structures and the energy barriers between different conformations. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a protein. For isoquinoline (B145761) alkaloids, MD simulations have been successfully used to study their interactions with various proteins. nih.govnih.govtandfonline.com For example, simulations have shown that certain alkaloids can induce conformational changes in target proteins, affecting their aggregation or activity. nih.gov The stability of a protein-ligand complex, a key factor in drug efficacy, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the course of a simulation. mdpi.comresearchgate.net

Applying MD simulations to this compound would involve placing the molecule in a simulated environment (e.g., a water box to mimic physiological conditions) and tracking its movements. dovepress.com Such studies could elucidate its structural flexibility, solvation properties, and the dynamic nature of its interactions with potential biological partners, providing insights that are inaccessible through static modeling alone. nih.gov

In Silico Prediction of Chemical Interactions

In silico methods, particularly molecular docking, are widely used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. mdpi.com This approach is a cornerstone of structure-based drug design, allowing researchers to screen large libraries of compounds against a specific target to identify potential drug candidates. nih.govmdpi.com

For hydrocotarnine, molecular docking studies can generate hypotheses about its potential biological targets. In one such study, hydrocotarnine was investigated as a potential inhibitor against parasitic enzymes from Babesia microti. frontiersin.org The docking analysis predicted the binding affinity and interaction patterns of hydrocotarnine within the active sites of the target proteins. frontiersin.org Such studies typically report a binding energy score, which estimates the strength of the interaction, and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. frontiersin.org

A recent study on derivatives of the closely related compound cotarnine (B190853) used molecular docking to evaluate their interaction with tubulin, a well-known target for anticancer agents. acs.org The results showed a good correlation between the predicted binding energies and the experimentally observed cytotoxic activity, highlighting the predictive power of this computational technique. acs.org

Table 2: Example of Molecular Docking Results for Hydrocotarnine This table illustrates the type of data generated from molecular docking studies, based on published research.

Target ProteinLigandBinding Affinity (kcal/mol)Interacting Residues
B. microti Lactate DehydrogenaseHydrocotarnine-7.5(Specific amino acids listed in study)
B. microti LDH (apo form)Hydrocotarnine-7.1(Specific amino acids listed in study)

Data adapted from a computational drug design study against Babesia microti. frontiersin.org

Catalysis Studies and Reaction Pathway Modeling

Computational chemistry provides powerful tools for investigating chemical reactions, including those that are catalyzed. By modeling the reaction pathway, researchers can identify transition states, calculate activation energies, and understand the detailed mechanism by which reactants are converted into products. nih.gov This is invaluable for optimizing synthetic routes and designing new catalysts.

The synthesis of isoquinoline alkaloids often involves key catalytic steps. mdpi.com For example, the Bischler-Napieralski reaction can be followed by a dehydrogenation step using a palladium catalyst to form the isoquinoline system. mdpi.com Other methods, like the catalytic asymmetric allylation of dihydroisoquinolines, have been developed to produce specific chiral alkaloids. acs.org

While specific computational studies modeling the catalytic synthesis or degradation of hydrocotarnine are not prominent in the literature, the established methodologies are directly applicable. A computational investigation would model the potential energy surface of the reaction. This would involve locating the minimum energy structures of reactants, products, and any intermediates, as well as the high-energy transition state structures that connect them. nih.gov Calculating the energy difference between the reactants and the transition state yields the activation energy, a key determinant of the reaction rate. Such studies could be used to compare different catalytic systems or reaction conditions to predict the most efficient pathway for hydrocotarnine synthesis or to understand its metabolic degradation pathways.

Integration of Machine Learning and Artificial Intelligence in Hydrocotarnine Research

In the context of natural products like hydrocotarnine, AI and ML can be applied in several ways. numberanalytics.com ML models can be trained on large databases of chemical structures and their known biological activities to predict the potential therapeutic uses of new or understudied compounds. frontiersin.org For instance, a model could screen hydrocotarnine against a panel of predictive models for various protein targets to generate a list of high-probability interactions, which can then be validated experimentally. mdpi.com

Furthermore, AI is being used to analyze complex data from genomics, proteomics, and metabolomics. This can help connect natural products to the biosynthetic gene clusters that produce them or identify their molecular targets within cellular pathways. helmholtz-hips.de Advanced ML techniques are also being used to analyze spectroscopic data (e.g., MS/MS) to automate the identification of known and new alkaloids in complex mixtures. academindex.comresearchgate.net While direct applications of AI to hydrocotarnine research are still emerging, the integration of these powerful computational tools holds immense promise for uncovering its biological roles and optimizing its properties for potential therapeutic applications. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Principles

Theoretical Frameworks for SAR and QSAR in Isoquinoline (B145761) Alkaloids

The theoretical basis for SAR and QSAR studies in isoquinoline alkaloids lies in the principle that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. fda.gov Isoquinoline alkaloids are a diverse class of naturally occurring compounds characterized by a core isoquinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This fundamental structure allows for a wide range of substitutions and modifications, leading to a vast array of pharmacological activities. numberanalytics.comnih.gov

Key structural features that are often varied in SAR studies of isoquinoline alkaloids include:

Substituents on the isoquinoline ring: The nature, position, and stereochemistry of substituent groups can significantly impact activity. For instance, the presence and pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings are known to be crucial for the cytotoxic activities of some naphthylisoquinoline alkaloids. nih.gov

The nature of the heterocyclic ring system: Modifications to the isoquinoline nucleus itself, such as the degree of saturation (e.g., tetrahydroisoquinoline), can alter the molecule's three-dimensional shape and flexibility, thereby influencing its interaction with biological targets. nuph.edu.ua

QSAR studies take this a step further by developing mathematical models that quantitatively correlate variations in structural descriptors with changes in biological activity. preprints.orgnih.gov These descriptors can be categorized as:

Electronic: Parameters like partial atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO) describe the electronic aspects of a molecule.

Steric: Descriptors such as molecular volume, surface area, and specific conformational parameters relate to the size and shape of the molecule. iiarjournals.org

Hydrophobic: The partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a molecule's ability to cross cell membranes. iiarjournals.org

Topological: These indices describe the connectivity and branching of atoms within a molecule.

By establishing a statistically significant relationship between these descriptors and a measured biological endpoint (e.g., IC50 values), QSAR models can be used to predict the activity of novel, un-synthesized compounds. fda.govnih.gov

Computational Approaches to SAR Modeling for Hydrocotarnine (B1197335) Derivatives

Computational chemistry has become an indispensable tool for modeling the SAR of hydrocotarnine and its derivatives. mdpi.com These methods allow for the in-silico evaluation of large numbers of virtual compounds, saving time and resources compared to traditional synthesis and testing. nih.gov

Common computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a hydrocotarnine derivative) when bound to a specific protein target. frontiersin.orgnih.gov By analyzing the binding interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain insights into the structural features that are important for affinity and selectivity. acs.orgnih.gov For example, molecular docking studies have been used to investigate the binding of isoquinoline alkaloids to targets like the main protease of SARS-CoV-2. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond traditional QSAR by considering the three-dimensional properties of molecules. nih.gov These techniques generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov This provides a more intuitive guide for designing new derivatives.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. These models can be generated based on a set of active compounds or from the ligand-binding site of a known protein structure.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of binding interactions and conformational changes that may occur upon binding. frontiersin.orgnih.gov

These computational tools are often used in a complementary fashion to build a comprehensive understanding of the SAR for a given series of compounds. frontiersin.org

Analysis of Structural Features Correlating with Molecular Interactions (in vitro)

The in vitro evaluation of hydrocotarnine derivatives against specific biological targets provides the experimental data necessary to validate and refine SAR models. The correlation between specific structural features and observed molecular interactions is a cornerstone of this process.

For instance, studies on noscapine (B1679977) and cotarnine (B190853) derivatives, which share the tetrahydroisoquinoline scaffold with hydrocotarnine, have revealed important SAR insights. The conjugation of amino acids at the C-6 position of cotarnine has been shown to significantly enhance anticancer activity compared to the parent compound. nih.gov Specifically, derivatives with aromatic amino acids like phenylalanine and tryptophan demonstrated increased potency. acs.org

Key structural modifications and their observed effects include:

Substitution at specific positions: The introduction of different functional groups at various points on the hydrocotarnine framework can lead to dramatic changes in activity. For example, modifying the substituents on the phthalide (B148349) moiety of noscapine, a related alkaloid, has been a strategy to improve antimitotic effects. acs.org

Stereochemistry: The spatial arrangement of atoms is often critical for biological activity. The axial chirality in some naphthylisoquinoline alkaloids is a crucial factor in their antimalarial properties and must be correctly handled in 3D-QSAR models. nih.gov

N-oxide formation: The oxidation of the nitrogen atom in the isoquinoline ring to form an N-oxide can alter the electronic properties and biological activity of the molecule. researchgate.net

These in vitro findings, when coupled with computational models, allow for the iterative refinement of hypotheses about which structural features are most important for a desired biological effect.

Development of Predictive Models for Chemical Reactivity and Interactions

The ultimate goal of SAR and QSAR studies is to develop robust predictive models that can accurately forecast the chemical reactivity and biological interactions of novel compounds. fda.gov These models are crucial for prioritizing which derivatives to synthesize and test, thereby streamlining the drug discovery process. mdpi.com

The development of such models typically involves the following steps:

Data Set Assembly: A diverse set of compounds with well-characterized biological activity data is compiled. This set is usually divided into a training set for model building and a test set for external validation. nih.gov

Descriptor Calculation: A wide range of physicochemical and structural descriptors are calculated for each molecule in the data set. iiarjournals.org

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is rigorously assessed using both internal (e.g., cross-validation) and external validation techniques. A good model should not only fit the training data well but also accurately predict the activity of the compounds in the test set. frontiersin.orgnih.gov

For isoquinoline alkaloids, predictive models have been successfully developed for various activities, including anticancer, antimalarial, and anti-inflammatory effects. preprints.orgnih.gov For example, 3D-QSAR models for antimalarial naphthylisoquinoline alkaloids have yielded high cross-validated r-squared (q²) values, indicating strong predictive ability. nih.gov These models can then be used to screen virtual libraries of hydrocotarnine derivatives and identify promising candidates for further investigation.

Investigations into Molecular Interactions and Biochemical Pathways in Vitro

Enzymatic Interaction Studies: Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)

In vitro studies have been conducted to determine the interaction of hydrocotarnine (B1197335) with the cytochrome P450 (CYP450) family of enzymes, which are crucial for the metabolism of a vast array of compounds. ncats.iochemisgroup.us Research indicates that hydrocotarnine exhibits inhibitory effects on certain CYP450 isoforms. Specifically, it has been identified as an inhibitor of both CYP3A4 and CYP2D6. ncats.ioncats.io

The inhibitory potential of hydrocotarnine against these enzymes is characterized by its half-maximal inhibitory concentration (IC50) values. For CYP3A4, the reported IC50 value is 18.4 µM, and for CYP2D6, it is 6.63 µM. ncats.ioncats.io These values suggest a more potent inhibition of CYP2D6 compared to CYP3A4.

Further investigations have explored the broader impact of hydrocotarnine on other CYP enzymes. At concentrations ranging from 0.000388 to 38.8 mM, hydrocotarnine did not significantly alter the metabolic activities of CYP2C9, CYP2C19, and CYP2E1. ncats.io While weak inhibitory effects on CYP3A4 and CYP2D6 were observed, the inhibition rate remained below 50% at concentrations under 3.88 mM. ncats.ioncats.io This indicates a degree of selectivity in its interaction with the CYP450 system. The metabolism of many opioids, such as hydrocodone and oxycodone, is mediated by CYP3A4 and CYP2D6, and interactions with inhibitors of these enzymes can alter their clinical effects. ajmc.comnih.gov

It is noteworthy that hydrocotarnine itself is a metabolite of noscapine (B1679977), a non-sedating alkaloid. The metabolic process of noscapine involves a carbon-carbon bond cleavage, a reaction in which CYP3A4 plays a significant role, leading to the formation of hydrocotarnine and meconine. mdpi.com

Table 1: In Vitro Inhibitory Activity of Hydrocotarnine on Cytochrome P450 Enzymes

EnzymeIC50 (µM)Inhibition Rate at < 3.88 mM
CYP3A4 18.4 ncats.ioncats.io< 50% ncats.ioncats.io
CYP2D6 6.63 ncats.ioncats.io< 50% ncats.ioncats.io
CYP2C9 No significant change ncats.ioNot applicable
CYP2C19 No significant change ncats.ioNot applicable
CYP2E1 No significant change ncats.ioNot applicable

Modulation of Cellular Processes at the Molecular Level (e.g., inhibition studies)

Research into the molecular interactions of hydrocotarnine and related alkaloids has provided insights into their effects on cellular processes. While direct studies on hydrocotarnine hydrochloride's modulation of cellular processes are limited, research on its precursor, noscapine, and its degradation product, cotarnine (B190853), offers valuable context. Noscapine and its derivatives are known to interact with microtubules, inhibiting cancer cell proliferation. wikipedia.org This action is a key mechanism in their potential antitumor activity.

Studies on amino acid derivatives of noscapine and cotarnine have shown that these modifications can significantly enhance antiproliferative activity against cancer cells. nih.govacs.org For instance, noscapine-phenylalanine, noscapine-tryptophan, and cotarnine-tryptophan derivatives exhibited much lower IC50 values (11.2, 16.3, and 54.5 µM, respectively) against 4T1 mammary carcinoma cells compared to the parent compounds, noscapine (IC50 = 215.5 µM) and cotarnine (IC50 = 575.3 µM). nih.govacs.org This suggests that specific structural modifications can greatly potentiate the molecule's ability to interfere with cell proliferation.

Furthermore, these derivatives were shown to induce apoptosis, a form of programmed cell death, more effectively than noscapine and cotarnine. nih.govacs.org Molecular docking studies suggest that this enhanced activity correlates with a higher binding affinity to tubulin, a critical component of microtubules. nih.govacs.org This indicates that the mechanism of action likely involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Exploration of Undetermined Molecular Mechanisms

While some molecular interactions of hydrocotarnine have been identified, particularly its role as a CYP450 enzyme inhibitor, other mechanisms of action remain to be fully elucidated. ncats.io Hydrocotarnine is described as a non-narcotic opium alkaloid that is believed to potentiate the analgesic effect of oxycodone through an unknown mechanism. ncats.ioncats.ioncats.io This suggests the existence of molecular pathways and targets for hydrocotarnine that are yet to be discovered.

The formation of hydrocotarnine from noscapine involves an unusual C-C bond cleavage. mdpi.com While CYP3A4 is known to be a key enzyme in this metabolic conversion, the precise mechanism of this bond cleavage is still not fully understood and likely involves the formation of an unstable intermediate. mdpi.com

Furthermore, the structural relationship of hydrocotarnine to other isoquinoline (B145761) alkaloids, which exhibit a wide range of biological activities, suggests that it may possess other pharmacological properties. nih.gov For example, the parent compound noscapine interacts with microtubules and has been investigated for its anticancer properties. wikipedia.orgnih.gov It is plausible that hydrocotarnine may share some of these or other currently unknown molecular targets.

Comparative Analysis of Hydrocotarnine and Related Alkaloids in In Vitro Systems

In vitro comparative studies of hydrocotarnine and its structurally related alkaloids, such as noscapine and cotarnine, reveal significant differences in their biological activities. Noscapine is known for its antitussive effects and its ability to inhibit cancer cell proliferation by interacting with microtubules. wikipedia.org Cotarnine, another degradation product of noscapine, is primarily used as a hemostatic agent. nih.gov

A study comparing amino acid derivatives of noscapine and cotarnine demonstrated a substantial enhancement in antiproliferative activity against 4T1 mammary carcinoma cells compared to the parent alkaloids. nih.govacs.org

Table 2: Comparative Antiproliferative Activity of Alkaloids and Their Derivatives IC50 values against 4T1 mammary carcinoma cells.

CompoundIC50 (µM)
Noscapine215.5 nih.govacs.org
Cotarnine575.3 nih.gov
Noscapine-phenylalanine11.2 nih.govacs.org
Noscapine-tryptophan16.3 nih.govacs.org
Cotarnine-tryptophan54.5 nih.govacs.org

The data clearly shows that the amino acid conjugates are significantly more potent than both noscapine and cotarnine. nih.govacs.org Molecular docking studies indicated that these derivatives have a higher binding affinity for tubulin, which likely explains their enhanced cytotoxic effects. nih.govacs.org

Hydrocotarnine itself is formed from the reduction of cotarnine or as a metabolite of noscapine. wikipedia.org While direct comparative studies on the antiproliferative effects of hydrocotarnine in the same cell lines are not as readily available, its primary identified in vitro activity is the inhibition of CYP2D6 and CYP3A4 enzymes. ncats.ioncats.io This contrasts with the primary mechanisms reported for noscapine (tubulin interaction) and cotarnine (hemostatic agent), highlighting the distinct pharmacological profiles of these closely related alkaloids.

Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating Hydrocotarnine (B1197335) hydrochloride from impurities or other components in a mixture. This separation allows for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of non-volatile or thermally unstable compounds like Hydrocotarnine hydrochloride. nih.govresearchgate.net The development of a robust HPLC method involves the systematic optimization of various parameters to achieve adequate separation and peak shape. mdpi.com

A common approach for a compound like this compound is reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture. mdpi.comijcpa.in Method development typically begins with selecting an appropriate column and mobile phase. The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govmdpi.com The pH of the buffer is a critical parameter that can affect the retention time and peak shape of ionizable compounds. The organic modifier concentration is adjusted to elute the analyte with a reasonable retention time and good resolution from other components.

Other parameters optimized during method development include the flow rate, column temperature, and detector wavelength. UV detection is commonly used for compounds with a chromophore, like this compound. nih.gov The detection wavelength is usually set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Chromatographic System High-Performance Liquid Chromatography (HPLC) with UV Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detector Wavelength 290 nm

| Run Time | 10 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. nih.govmdpi.com For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, making it amenable to GC analysis.

In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly specific identification of the compound. nih.gov

GC-MS is particularly valuable for assessing the purity of this compound. It can detect and identify trace amounts of volatile impurities that may be present from the synthesis process or degradation. The high sensitivity and specificity of the mass detector make it an excellent tool for confirming the identity of the main compound and characterizing any unknown peaks. nih.gov

Table 2: Representative GC-MS System Parameters for Analysis

Parameter Condition
Chromatographic System Gas Chromatograph coupled to a Mass Spectrometer (MS)
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Temperature Program Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole

| Scan Range | 40-550 m/z |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in research for qualitative analysis. iipseries.org It is often employed for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. iipseries.orgamazonaws.com

In the context of this compound research, TLC can be used to quickly assess the purity of a synthesized batch by spotting a solution of the compound on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate mobile phase. nih.gov The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. After development, the separated spots are visualized, typically under UV light if the compounds are UV-active, or by using a staining reagent. iipseries.org

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to a standard. The presence of multiple spots indicates the presence of impurities. iipseries.org

Table 3: Example TLC System for this compound

Parameter Description
Stationary Phase Silica gel 60 F254 coated on aluminum plates
Mobile Phase Chloroform : Methanol (9:1 v/v)
Application 5 µL of a sample solution in methanol
Development In a saturated chromatography chamber

| Detection | UV light at 254 nm |

Spectrophotometric Analytical Methods

Spectrophotometric methods are based on the absorption or transmission of electromagnetic radiation by an analyte in solution.

Ultraviolet (UV) absorption spectrophotometry is a simple and rapid method for the quantitative analysis of compounds that contain chromophores. nih.govplantarchives.org The presence of the aromatic ring system in this compound allows it to absorb light in the UV region of the electromagnetic spectrum.

The analysis involves measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax). nih.gov According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be determined. researchgate.net This technique is valuable for routine quantification in research settings due to its simplicity and speed. nih.gov

Table 4: Hypothetical UV Spectrophotometric Data for this compound

Parameter Value
Solvent 0.1 M Hydrochloric Acid
Wavelength of Max. Absorbance (λmax) 290 nm
Molar Absorptivity (ε) 3,800 L mol⁻¹ cm⁻¹
Linearity Range 2 - 20 µg/mL

| Correlation Coefficient (r²) | > 0.999 |

Validation Parameters for Analytical Methods in Research Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comeuropa.eu In a research context, this ensures that the data generated are reliable and accurate. Key validation parameters are defined by guidelines from bodies such as the International Council for Harmonisation (ICH). demarcheiso17025.comgavinpublishers.com

Table 5: Key Validation Parameters for Analytical Methods

Parameter Description Typical Acceptance Criteria in Research
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. gavinpublishers.com The analyte peak should be well-resolved from other peaks, and the peak purity should be confirmed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com Defined by the linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. europa.eu Mean percent recovery typically between 98.0% and 102.0%. gavinpublishers.com
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day) and intermediate precision (inter-day). gavinpublishers.com Relative Standard Deviation (RSD) ≤ 2%. demarcheiso17025.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu Often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu Often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. demarcheiso17025.com | The results should remain within the established acceptance criteria when parameters (e.g., pH, flow rate) are slightly varied. |

Linearity and Range

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

In a key study for the determination of hydrocotarnine, the HPLC method demonstrated excellent linearity. The calibration curve for this compound was established and confirmed to be linear across the concentration range of 10 ng/mL to 100 ng/mL. This range is suitable for the quantitative analysis of the compound in biological matrices like serum.

Table 1: Linearity and Range Data for this compound

Parameter Result
Analytical Method HPLC with Electrochemical Detection
Linearity Range 10 ng/mL - 100 ng/mL

| Correlation Coefficient (r²) | > 0.99 (Implied by linearity statement) |

Precision and Accuracy

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.

The validated HPLC method for this compound has shown a high degree of precision. The within-run and between-run variability was assessed, with relative standard deviations for the assay being less than 4.8%. This indicates good reproducibility of the method over both short and longer-term analyses.

The accuracy of the method was determined by calculating the recovery of the analyte from the biological matrix. The study reported a recovery of 90.5% for hydrocotarnine, demonstrating a high level of accuracy for the analytical procedure in serum samples.

Table 2: Precision and Accuracy Findings for this compound

Validation Parameter Measurement Result
Precision Within-run RSD < 4.8%
Between-run RSD < 4.8%

| Accuracy | Recovery | 90.5% |

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

While the HPLC method developed by Kokubun et al. demonstrated a linear range down to 10 ng/mL, the specific LOD and LOQ values for this compound were not explicitly reported in the abstract of the publication. Typically, LOQ is the lowest point on the calibration curve, which in this case is 10 ng/mL.

Selectivity and Robustness

Selectivity (or specificity) is the ability of the analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

The development of the HPLC method for use in cancer patient serum indicates a high degree of selectivity, as it was capable of quantifying hydrocotarnine in a complex biological matrix. However, detailed findings from specific interference studies were not available in the reviewed literature. Similarly, information regarding the robustness of the method for this compound, which would involve testing variations in parameters like mobile phase pH or composition, has not been detailed in the available scientific abstracts.

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Data in Chemical Biology

The convergence of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful paradigm for elucidating the complex biological interactions of chemical compounds. frontiersin.orgnih.gov The integration of these diverse datasets, known as multi-omics, provides a holistic view of cellular responses and can uncover novel mechanisms of action for molecules like hydrocotarnine (B1197335). nih.govufz.de This approach moves beyond a single-target focus to a systems-level perspective, assessing the flow of information from genotype to phenotype. nih.gov

In the context of hydrocotarnine research, multi-omics integration is beginning to yield significant insights. For instance, untargeted metabolomics studies of opium users have successfully identified hydrocotarnine as one of several key opium-related analytes in biological samples. frontiersin.org This not only confirms its presence but also places it within a broader metabolic signature of exposure, which can help in understanding its biochemical footprint alongside other compounds like dihydromorphine and noscapine (B1679977). frontiersin.org

Furthermore, computational drug repurposing efforts have utilized transcriptomic data to identify potential new applications for existing compounds. In a network-based study for Alzheimer's disease, hydrocotarnine was identified as a top-scoring candidate drug for severe stages of the disease based on its relationship with disease-specific gene signatures. nih.gov Such an approach, which connects a compound to a disease state via gene expression data, highlights the power of integrating chemical information with large-scale biological datasets.

Future research will likely expand on these foundations, using integrated multi-omics to:

Map the comprehensive signaling pathways modulated by hydrocotarnine.

Identify biomarkers that predict response to hydrocotarnine's biological effects.

Understand its interaction with other metabolites and proteins in a complex biological system. ufz.de

Omics LayerApplication in Hydrocotarnine ResearchKey Findings/PotentialCitation
MetabolomicsIdentification in biological samples of opium users.Confirmed as a detectable opium-related analyte, contributing to the overall metabolic signature. frontiersin.org
TranscriptomicsComputational drug repurposing for Alzheimer's disease.Identified as a high-scoring candidate for severe AD based on gene signature analysis. nih.gov
Proteomics (Future)Identify protein targets and off-targets of hydrocotarnine.Elucidate mechanism of action, particularly its known role as a Cbl inhibitor. medchemexpress.com
Genomics (Future)Investigate genetic predispositions to hydrocotarnine's effects.Personalize therapeutic strategies by identifying genetic variants influencing efficacy or metabolism. isglobal.org

Development of Novel Hydrocotarnine-Based Chemical Probes

Chemical probes are specialized small molecules designed to study and manipulate protein function and biological pathways in their native environment. mskcc.orgnih.gov These tools are pivotal in chemical biology for target validation and understanding disease mechanisms. nih.gov An ideal chemical probe is potent, selective, and engages its target in a well-understood manner. The development of probes often involves chemically modifying a parent compound to introduce reporter tags (e.g., fluorophores, biotin) or photoaffinity labels without losing biological activity. mdpi.com

Hydrocotarnine's defined chemical structure and known biological activities, such as its ability to inhibit the Cbl protein, make it an attractive scaffold for the development of novel chemical probes. medchemexpress.com Research has already demonstrated that the hydrocotarnine molecule is amenable to chemical modification. For example, selective O-demethylation of the methoxy (B1213986) group in hydrocotarnine has been successfully achieved to synthesize its derivative, hydrocotarnoline. cdnsciencepub.com This process, involving reagents like trimethylsilyl (B98337) iodide and 1,4-diazabicyclo[2.2.2]octane (DABCO), shows that specific sites on the molecule can be altered, which is a critical first step in probe development. cdnsciencepub.com

Future directions in this area could involve:

Synthesis of Affinity-Based Probes: Attaching a biotin (B1667282) tag to hydrocotarnine could enable the isolation and identification of its binding partners from cell lysates through affinity purification and mass spectrometry.

Creation of Fluorescent Probes: Labeling hydrocotarnine with a fluorophore would allow for the visualization of its subcellular localization and interaction with target proteins in living cells using microscopy techniques.

Development of Activity-Based Probes (ABPs): Designing a hydrocotarnine-based ABP with a reactive "warhead" could allow for the covalent labeling and profiling of active Cbl or other target enzymes within the complex native proteome. mdpi.com

These hydrocotarnine-derived tools would be invaluable for dissecting its molecular mechanisms, confirming its targets, and exploring its role in processes like inflammasome activation and glucose metabolism. medchemexpress.com

Challenges and Opportunities in Hydrocotarnine Research

Despite its potential, research into hydrocotarnine faces several challenges that must be addressed to realize its full utility as a research tool and potential therapeutic lead.

Challenges:

Limited Therapeutic Precedent: Hydrocotarnine is not currently employed as a medicinal drug, which can limit the impetus and funding for extensive preclinical and clinical investigation. nih.gov

Chemical Synthesis and Modification: While derivatization is possible, the synthesis can be complex. For instance, early attempts at cleaving the methoxy group resulted in a complex mixture of by-products, necessitating the development of more refined, specific reaction conditions. cdnsciencepub.com

Data and Standards Availability: A significant challenge in the broader field of novel drug and compound analysis is the lack of physical reference standards and comprehensive reference data, which can complicate identification and quantification. nist.gov

Understanding of In Vivo Activity: Much of the detailed mechanistic work, such as its effect on GLUT1 expression and inflammasome-mediated secretion, has been observed in cell-based assays. medchemexpress.com Translating these findings to in vivo models presents a significant next step.

Opportunities:

Elucidation of Novel Mechanisms: Hydrocotarnine's identified activity as a Cbl inhibitor that promotes inflammasome-mediated IL-18 secretion presents a significant opportunity to study these pathways in colitis and other inflammatory conditions. medchemexpress.com

Analgesic Potential: Its documented analgesic effects, particularly in the context of cancer research, warrant further investigation to develop new pain management strategies. medchemexpress.com

Neurodegenerative Disease Research: Its emergence from a computational screen as a candidate for Alzheimer's disease provides a strong rationale for experimental validation in AD models. nih.gov

Metabolic Regulation Studies: The discovery that hydrocotarnine increases the expression of GLUT1 and enhances cellular glucose uptake opens a new avenue for investigating its potential in metabolic disorders or as a tool to study glycolysis. medchemexpress.com

AreaSpecific ChallengeSpecific OpportunityCitation
Therapeutic Development Not currently used as a clinical drug.Explore its potential as an analgesic or for treating Alzheimer's disease. nih.govmedchemexpress.com
Chemical Biology Complexities in selective chemical modification.Develop novel chemical probes to investigate its targets and mechanism of action. mdpi.comcdnsciencepub.com
Mechanistic Understanding Translating in vitro findings to in vivo models.Deepen the understanding of its role as a Cbl inhibitor and its effects on inflammation and glucose metabolism. medchemexpress.com
Analytical Chemistry Lack of extensive reference data and standards.Establish standardized methods for detection and analysis to support broader research efforts. nist.gov

Q & A

Basic: What validated analytical methods are recommended for quantifying Hydrocotarnine hydrochloride in pharmaceutical formulations?

Answer:
Reverse-phase high-performance liquid chromatography (HPLC) with internal standard calibration is widely used. Key steps include:

  • Sample Preparation : Dissolve the compound in water, mix with an internal standard (e.g., oxycodone), and filter to remove particulates .
  • Chromatographic Conditions : Use a C18 column, isocratic mobile phase (e.g., methanol-phosphate buffer), and UV detection at 220–280 nm. System suitability requires a resolution ≥9 between analyte and internal standard peaks .
  • Quantitation : Calculate purity using peak area ratios and adjust for hydrate-to-anhydrous conversion factors (e.g., multiply by 1.070 for this compound hydrate) .

Basic: How can UV-Vis and IR spectroscopy be optimized for this compound identification?

Answer:

  • UV-Vis : Prepare a 0.01% (w/v) aqueous solution. Validate identity by comparing absorbance maxima (e.g., ~260 nm) and spectral overlap with reference standards .
  • IR Spectroscopy : Use potassium bromide disks. Match key functional group peaks (e.g., C-O-C stretching at ~1,250 cm⁻¹, aromatic C-H bending at ~800 cm⁻¹) to reference spectra .

Advanced: How should researchers resolve contradictions in gene expression data linked to this compound exposure?

Answer:

  • Experimental Replication : Repeat assays under standardized conditions (e.g., cell line, dosage, exposure time) to rule out technical variability .
  • Functional Enrichment Analysis : Use tools like DAVID or Gene Ontology to identify overrepresented pathways (e.g., apoptosis, oxidative stress) and validate via orthogonal methods (e.g., qPCR, Western blot) .
  • Dose-Response Studies : Perform gradient dosing to distinguish primary effects from off-target responses .

Advanced: What strategies ensure stability of this compound in aqueous formulations during preclinical studies?

Answer:

  • Storage Conditions : Store lyophilized powder at 2–8°C in light-resistant containers. Reconstituted solutions should be used within 24 hours at 4°C .
  • pH Optimization : Maintain pH 4.0–6.0 in aqueous solutions to prevent hydrolysis. Monitor via potentiometric titration .
  • Stability-Indicating Assays : Use HPLC to track degradation products (e.g., hydrocotarnine-free base) under stress conditions (heat, light, pH extremes) .

Basic: What purity criteria are essential for this compound in synthetic batches?

Answer:

  • Clarity Test : A 5% (w/v) solution must exhibit ≤0.17 absorbance at 400 nm (UV-Vis) to confirm absence of colored impurities .
  • Chloride Verification : Confirm stoichiometric HCl content via silver nitrate precipitation (qualitative) or ion chromatography (quantitative) .
  • Hydrate Consistency : Use thermogravimetric analysis (TGA) to verify monohydrate content (theoretical water loss: ~6.5% w/w) .

Advanced: How can researchers design pharmacokinetic studies for this compound in combination therapies?

Answer:

  • Dose Proportionality : Co-administer with compounds like oxycodone and atropine, ensuring molar ratios align with clinical formulations (e.g., 0.74% oxycodone, 0.18% hydrocotarnine) .
  • Bioanalytical Validation : Employ LC-MS/MS to differentiate Hydrocotarnine from metabolites and co-formulated drugs. Validate selectivity, matrix effects, and recovery rates .
  • Toxicokinetic Endpoints : Monitor plasma half-life, clearance, and tissue distribution in rodent models under Good Laboratory Practice (GLP) guidelines .

Advanced: What methodological controls are critical for in vitro studies of this compound’s cellular effects?

Answer:

  • Solvent Controls : Use water or saline as a vehicle control to rule out solvent-induced cytotoxicity .
  • Positive/Negative Controls : Include known apoptosis inducers (e.g., staurosporine) and inert compounds to validate assay sensitivity .
  • High-Content Imaging : Quantify morphological changes (e.g., nuclear fragmentation) via automated image analysis to reduce observer bias .

Basic: How should researchers handle this compound to ensure safety and compliance?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to minimize inhalation risks .
  • Waste Disposal : Neutralize aqueous solutions with sodium bicarbonate before disposing in approved hazardous waste containers .
  • Training : Document SOP training for all personnel, emphasizing emergency procedures (e.g., eye wash protocol for accidental exposure) .

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Reactant of Route 1
Hydrocotarnine hydrochloride
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Reactant of Route 2
Hydrocotarnine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.